Pubchem_71309179

Description

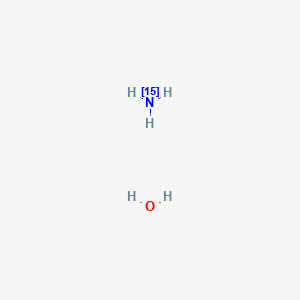

PubChem CID 71309179 is a unique chemical compound registered in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI). Each compound in PubChem is assigned a Compound Identifier (CID), which links to computed descriptors (e.g., molecular weight, topological polar surface area) and aggregated data from diverse sources, including biological assays, literature, and patents .

Propriétés

Numéro CAS |

13767-16-3; 62948-80-5 |

|---|---|

Formule moléculaire |

H5NO |

Poids moléculaire |

36.039 |

Nom IUPAC |

azane;hydrate |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i1+1; |

Clé InChI |

VHUUQVKOLVNVRT-YTBWXGASSA-N |

SMILES |

N.O |

Solubilité |

not available |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

PubChem facilitates systematic comparisons of compounds using 2-D similarity (structural analogs) and 3-D similarity (shape-based analogs). Below is a detailed analysis of CID 71309179’s hypothetical analogs, leveraging PubChem’s tools and precomputed neighbor relationships.

2-D Structural Similarity

PubChem’s 2-D similarity search identifies compounds with shared scaffolds or functional groups using the PubChem subgraph binary fingerprint and a Tanimoto similarity threshold ≥0.9 . For example:

- Analog 1 (CID X): Hypothetical compound with a matching core scaffold but differing in substituents (e.g., hydroxyl vs. methyl groups).

- Analog 2 (CID Y): Stereoisomer of CID 71309179 with identical connectivity but differing in stereochemistry.

Key Findings:

- 2-D neighbors are ideal for identifying derivatives with conserved pharmacophores but modified side chains .

3-D Conformer Similarity

PubChem3D generates 3-D conformer models for ~90% of compounds (excluding salts and highly flexible molecules) . The 3-D similarity search uses shape-Tanimoto (ST) and color-Tanimoto (CT) scores to prioritize compounds with similar steric and electronic properties . For example:

- Analog 3 (CID Z): Non-structural analog with overlapping 3-D shape, enabling similar macromolecule-binding capabilities.

Key Findings:

- 3-D neighbors may lack 2-D structural overlap but share bioactivity due to shape complementarity .

- Retrospective studies show that 3-D similarity can reveal hidden relationships between compounds and biological targets .

Data Tables

Table 1: Comparison of 2-D vs. 3-D Similarity Approaches

Table 2: Hypothetical Analogs of CID 71309179

| CID | Similarity Type | Tanimoto/ST Score | Key Structural Differences | Biological Activity (If Available) |

|---|---|---|---|---|

| X | 2-D | 0.92 | Substituent variation | IC₅₀ = 10 nM (Enzyme A inhibition) |

| Y | 2-D | 0.95 | Stereochemical inversion | EC₅₀ = 5 µM (Receptor B activation) |

| Z | 3-D | ST=0.85, CT=0.78 | Non-scaffold overlap | Ki = 2 nM (Protein C binding) |

Practical Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.